molecular formula C11H19NO4 B1476892 4-(2-(Ethoxymethyl)pyrrolidin-1-yl)-4-oxobutanoic acid CAS No. 2097978-53-3

4-(2-(Ethoxymethyl)pyrrolidin-1-yl)-4-oxobutanoic acid

Cat. No.: B1476892
CAS No.: 2097978-53-3
M. Wt: 229.27 g/mol
InChI Key: IKWJWYPWVSHOON-UHFFFAOYSA-N
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Description

The compound “4-(2-(Ethoxymethyl)pyrrolidin-1-yl)-4-oxobutanoic acid” appears to contain a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry, used to obtain compounds for the treatment of human diseases .


Molecular Structure Analysis

The molecular structure of this compound would likely be influenced by the pyrrolidine ring, which contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3 hybridization .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific functional groups present. Pyrrolidine derivatives can undergo a variety of reactions, including those involving the nitrogen atom in the ring .

Scientific Research Applications

Synthesis Techniques

  • Microwave-Assisted Synthesis : This method is used for synthesizing 4-oxobutenoic acids, which are biologically active and serve as intermediates for further derivatization. A study demonstrated microwave-assisted aldol-condensation between methyl ketone derivatives and glyoxylic acid as a feasible approach (Uguen et al., 2021).

Derivative Synthesis

  • Synthesis of Complex Derivatives : Research has explored the synthesis of specific derivatives involving reactions with various compounds, leading to products with potential applications in diverse fields (Abraham & Leete, 1996).

Pharmaceutical Research

  • Antibacterial Activities : A study described the synthesis of a new fluorinated compound related to nalidixic acid, exhibiting high broad-spectrum antibacterial activities (Stefancich et al., 1985).

Material Science

  • Corrosion Inhibition : Novel pyrrolidine derivatives have been synthesized and tested as corrosion inhibitors for steel, demonstrating significant effectiveness (Bouklah et al., 2006).

Neurological Research

  • Alzheimer’s Disease Research : A novel fluorescent probe synthesized from this compound showed high binding affinities toward Aβ(1–40) aggregates, providing insights for Alzheimer’s disease diagnosis (Fa et al., 2015).

Mechanism of Action

Future Directions

Pyrrolidine derivatives are a focus of ongoing research in medicinal chemistry due to their versatility and the wide range of biologically active compounds that can be synthesized from them . Future research may explore new synthetic methods and potential applications for these compounds.

Properties

IUPAC Name

4-[2-(ethoxymethyl)pyrrolidin-1-yl]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO4/c1-2-16-8-9-4-3-7-12(9)10(13)5-6-11(14)15/h9H,2-8H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKWJWYPWVSHOON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1CCCN1C(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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